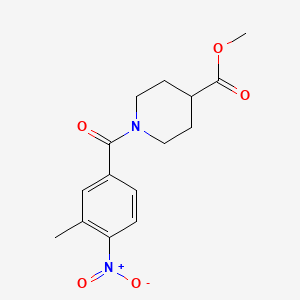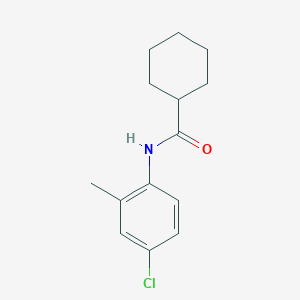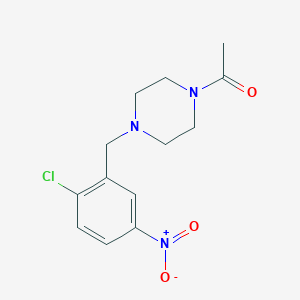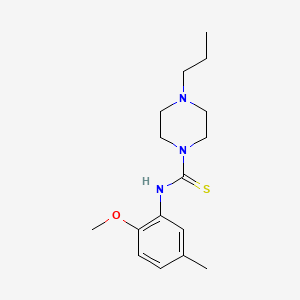![molecular formula C16H13FN2O2S B5718701 3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPHNCA and is a member of the acrylamide family. FPHNCA is a yellow powder that is soluble in organic solvents and has a molecular weight of 362.4 g/mol.
Mécanisme D'action
The mechanism of action of FPHNCA in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. FPHNCA has also been found to inhibit the activity of the proteasome, which is a key enzyme involved in the degradation of proteins in cells.
Biochemical and Physiological Effects:
FPHNCA has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, FPHNCA has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. FPHNCA has also been found to exhibit anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPHNCA in lab experiments include its potent anticancer activity, its ability to inhibit the activity of the proteasome, and its fluorescent properties, which make it a useful tool for the detection of heavy metal ions in water. The limitations of using FPHNCA in lab experiments include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of FPHNCA. One potential direction is the development of new FPHNCA-based materials with improved optical and electronic properties for use in optoelectronics and photonics. Another potential direction is the investigation of the potential use of FPHNCA as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the development of new synthetic methods for the preparation of FPHNCA and its derivatives could lead to the discovery of new compounds with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of FPHNCA involves the reaction between 3-hydroxybenzenethiol and 4-fluoroaniline with acryloyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
FPHNCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, FPHNCA has been found to exhibit potent anticancer activity against various cancer cell lines. In materials science, FPHNCA has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics. In environmental science, FPHNCA has been used as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(3-hydroxyphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-12-7-4-11(5-8-12)6-9-15(21)19-16(22)18-13-2-1-3-14(20)10-13/h1-10,20H,(H2,18,19,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUYDGLVWZXTE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Fluorophenyl)acryloyl]-N'-(3-hydroxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)


![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)